molecular formula C11H12O4 B7806421 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-

Cat. No. B7806421
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-UHFFFAOYSA-N
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Patent
US08629277B2

Procedure details

To a solution of 1000 g (6.024 mol) of 3,4-dimethoxybenzaldehyde in 3 L pyridine, 1378.3 g (13.25 mol) of malonic acid and 100 mL of piperidine were added. The resulting mixture was stirred at 105° C. to 110° C. for 6-8 h. After completion of the reaction, the reaction mixture was cooled to 25° C. to 30° C. and slowly quenched the reaction mixture into 10 L of 5% sodium hydroxide solution at 25° C. to 30° C. (pH: 9-10). The reaction mixture was washed with ethyl acetate (2×5 L) and the organic layer separated was washed with 2 L of 5% sodium hydroxide solution. The aqueous layers were combined and cooled to 15° C. to 20° C. The aqueous layer was acidified slowly with 2.5 L of 50% sulphuric acid below 20° C. (pH: 1-2). After an additional 30-45 min stirring at 15° C. to 20° C., the solid obtained was collected by filtration, washed with 10 L of water followed by 4 L of n-hexane. The partially dried compound was unloaded into trays and dried at 55° C. to 60° C. for 8-10 h to give 1110 g of the title compound.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1378.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
1378.3 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 L
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 105° C. to 110° C. for 6-8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25° C. to 30° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched the reaction mixture into 10 L of 5% sodium hydroxide solution at 25° C. to 30° C. (pH: 9-10)
WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate (2×5 L)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
was washed with 2 L of 5% sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C. to 20° C
CUSTOM
Type
CUSTOM
Details
was acidified slowly with 2.5 L of 50% sulphuric acid below 20° C. (pH: 1-2)
STIRRING
Type
STIRRING
Details
After an additional 30-45 min stirring at 15° C. to 20° C.
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 10 L of water
CUSTOM
Type
CUSTOM
Details
dried at 55° C. to 60° C. for 8-10 h
Duration
9 (± 1) h

Outcomes

Product
Details
Reaction Time
7 (± 1) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1110 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.